molecular formula C13H9N3O3 B11070261 4-[(3-nitro-2-oxopyridin-1(2H)-yl)methyl]benzonitrile

4-[(3-nitro-2-oxopyridin-1(2H)-yl)methyl]benzonitrile

Cat. No.: B11070261
M. Wt: 255.23 g/mol
InChI Key: SDVDZWBFDWRYKK-UHFFFAOYSA-N
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Description

4-{[3-Nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile is a complex organic compound with a unique structure that includes a nitro group, a pyridinyl ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile typically involves multi-step organic reactions. One common method involves the nitration of a pyridinyl precursor followed by the introduction of a benzonitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of ionic liquids as co-solvents and catalysts has been shown to be effective in simplifying the separation process and enhancing the yield .

Industrial Production Methods

In an industrial setting, the production of 4-{[3-nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile may involve large-scale nitration and cyanation reactions. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the benzonitrile moiety.

Scientific Research Applications

4-{[3-Nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[3-nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The pyridinyl ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-Oxo-1(2H)-pyridinyl]methyl}benzonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-{[3-Amino-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile:

Uniqueness

The presence of the nitro group in 4-{[3-nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile imparts unique redox properties and reactivity, making it distinct from similar compounds. This uniqueness is particularly valuable in applications requiring specific chemical transformations or biological interactions.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

4-[(3-nitro-2-oxopyridin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C13H9N3O3/c14-8-10-3-5-11(6-4-10)9-15-7-1-2-12(13(15)17)16(18)19/h1-7H,9H2

InChI Key

SDVDZWBFDWRYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC2=CC=C(C=C2)C#N

Origin of Product

United States

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